molecular formula C7H9BrO2 B8265159 4-Bromobicyclo[2.1.1]hexane-1-carboxylic acid

4-Bromobicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B8265159
M. Wt: 205.05 g/mol
InChI Key: UBVCAKWMPGBPFS-UHFFFAOYSA-N
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Description

4-Bromobicyclo[2.1.1]hexane-1-carboxylic acid is a specialized chemical building block of significant interest in pharmaceutical research and development. This compound features a bromine atom at the 4-position and a carboxylic acid group at the bridgehead 1-position on a rigid bicyclo[2.1.1]hexane (BCH) scaffold. The bromine substituent serves as a versatile handle for further synthetic elaboration via cross-coupling reactions, such as Suzuki or Negishi couplings, allowing researchers to introduce diverse structural motifs . The core bicyclo[2.1.1]hexane framework is recognized as a three-dimensional, sp3-rich bioisostere. It is increasingly employed as a rigidified analogue of common flexible scaffolds like meta -substituted benzenes and 1,3-disubstituted cyclopentanes . This conformational rigidification is a powerful strategy in drug discovery to pre-organize a molecule into its active conformation, which can lead to improved target affinity, selectivity, and metabolic stability compared to its flexible counterparts . The carboxylic acid functional group enables ready conversion to amides, esters, and other derivatives, facilitating its integration into more complex target structures. Researchers can leverage this bifunctional building block to create novel, sp3-rich compound libraries for screening, to optimize existing lead compounds in medicinal chemistry campaigns, or to probe specific biological conformations . This product is intended for research purposes only and is not approved for human use.

Properties

IUPAC Name

4-bromobicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrO2/c8-7-2-1-6(3-7,4-7)5(9)10/h1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVCAKWMPGBPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1(C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Bromobicyclo[2.1.1]hexane-1-carboxylic acid involves several key steps:

    Bromination of Cyclohexene: Cyclohexene is brominated in the presence of sulfuric acid to form 4-bromocyclohexene.

    Formation of 4-Bromocyclohexanol: The 4-bromocyclohexene is then treated with sodium hydroxide to produce 4-bromocyclohexanol.

    Conversion to 4-Bromobicyclo[2.1.1]hexane: The 4-bromocyclohexanol is heated with sodium bicarbonate to yield 4-bromobicyclo[2.1.1]hexane.

    Oxidation: Finally, the 4-bromobicyclo[2.1.1]hexane is oxidized using sodium hypochlorite to form this compound.

Chemical Reactions Analysis

4-Bromobicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to other functional groups.

    Cycloaddition Reactions: The bicyclic structure allows for unique cycloaddition reactions, which can be used to create more complex molecules.

Common reagents used in these reactions include sodium hydroxide, sodium hypochlorite, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromobicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new bio-active compounds.

    Biology and Medicine: Its unique structure makes it a valuable tool for studying molecular interactions and developing new pharmaceuticals.

    Industry: While not widely used in industrial applications, it has potential for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromobicyclo[2.1.1]hexane-1-carboxylic acid is not well-documented, as it is primarily used as a research tool rather than a therapeutic agent. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Bicyclo System Substituent/Modification Molecular Weight (g/mol) Key Properties/Applications CAS Number Reference
This compound [2.1.1] Br, COOH 205.05 High reactivity for cross-coupling 2090553-35-6
Boc-2,4-Methanoproline [2.1.1] Boc, COOH 227.26 Peptide synthesis, conformational control 127926-24-3
4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid [2.1.1] O-atom bridge, COOH 142.15 Enhanced polarity, stability 2168062-80-2
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride [2.1.1] N-atom, HCl salt 205.68 Drug discovery, salt formation 463961-63-9
4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid [2.2.1] Br, COOH 235.06* Reduced ring strain, versatile synthesis 15448-85-8

*Molecular weight inferred from formula C₈H₁₁BrO₂.

Research Findings

  • Synthesis Insights : The dimethyl analog (5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid) is synthesized via pinacol rearrangement, highlighting the role of trans-coplanar mechanisms in bicyclic ring formation .
  • Reactivity : Bromine in the target compound enables Suzuki-Miyaura couplings, while Boc-protected derivatives are pivotal in peptide synthesis .
  • Applications : Heteroatom-containing variants (e.g., 2-oxa or aza) are increasingly used in medicinal chemistry to modulate bioavailability and target engagement .

Biological Activity

4-Bromobicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic compound notable for its unique structural features and potential biological activity. With a molecular formula of C7H9BrO2 and a molecular weight of approximately 205.05 g/mol, this compound has garnered interest in medicinal chemistry due to its reactivity and versatility in synthetic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, interactions with biological systems, and potential therapeutic applications.

Structural Characteristics

The structural framework of this compound includes:

  • A bicyclic structure that contributes to its stability and reactivity.
  • A bromine atom at the 4-position, enhancing its nucleophilic substitution potential.
  • A carboxylic acid functional group that allows for further chemical modifications.

These features make it an attractive candidate for the development of bioactive compounds.

The biological activity of this compound is primarily mediated through its interactions with various molecular targets. The bromine substituent can participate in nucleophilic substitution reactions, while the carboxylic acid group can engage in hydrogen bonding and ionic interactions with biomolecules, potentially influencing enzyme activity or receptor binding.

Interaction Studies

Research indicates that understanding the binding affinity of this compound to specific proteins or enzymes is crucial for elucidating its pharmacological profile. For example, studies have shown that compounds with similar bicyclic structures can exhibit varying degrees of metabolic stability and lipophilicity, affecting their bioavailability and therapeutic efficacy.

Case Studies

Several studies have explored the biological implications of bicyclic compounds similar to this compound:

  • Metabolic Stability : Research on related bicyclic compounds demonstrated that replacing ortho-benzene rings with bicyclic structures can enhance metabolic stability without significantly affecting lipophilicity .
  • Therapeutic Potential : In drug development contexts, bicyclic compounds have been identified as promising scaffolds for creating new pharmaceuticals, particularly in oncology and infectious disease treatments .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other structurally related compounds:

Compound NameMolecular FormulaKey Features
4-Methylbicyclo[2.1.1]hexane-1-carboxylic acidC8H10O2Methyl group instead of bromine; different reactivity
4-Bromobicyclo[2.2.1]heptane-1-carboxylic acidC8H12BrO2Similar bicyclic structure; altered ring size
Bicyclo[3.2.0]heptane-5-carboxylic acidC9H12O2Larger ring size; different chemical properties

This table illustrates how slight modifications in structure can lead to significant differences in biological properties and potential applications.

Q & A

Q. What are the common synthetic routes for 4-Bromobicyclo[2.1.1]hexane-1-carboxylic acid, and what challenges arise during its preparation?

The synthesis typically involves bromination of a bicyclo[2.1.1]hexane precursor. Key challenges include:

  • Regioselectivity : Bromination at the bridgehead carbon (position 4) requires careful control of reaction conditions to avoid ring distortion, as seen in analogous systems where severe strain prevents alkene formation at bridgehead positions .
  • Functional Group Compatibility : Carboxylic acid groups may require protection (e.g., methyl or tert-butyl esters) to prevent side reactions during bromination. For example, methoxycarbonyl-protected derivatives are stable intermediates in similar bicyclic systems .
  • Purification : Chromatographic separation is often necessary due to diastereomer formation, especially if stereocenters are present.

Q. How is this compound characterized, and what spectroscopic features distinguish its structure?

  • NMR Spectroscopy : The bicyclic framework produces distinct splitting patterns. For example, bridgehead protons exhibit coupling constants (e.g., J=6.4HzJ = 6.4 \, \text{Hz}) indicative of rigid bicyclic geometry, as observed in related bicyclo[3.1.0]hexane derivatives .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected C7H9BrO2\text{C}_7\text{H}_9\text{BrO}_2 has a molecular ion at m/zm/z 218.9784).
  • X-ray Crystallography : Resolves conformational details, such as bond angles and bromine positioning, critical for validating synthetic accuracy .

Q. What are the stability considerations for handling and storing this compound?

  • Thermal Sensitivity : The compound should be stored at room temperature or below, away from heat sources, as bicyclic bromides may decompose under elevated temperatures .
  • Moisture Sensitivity : The carboxylic acid group may require desiccant storage to prevent hydrolysis.
  • Light Exposure : Brominated compounds are often light-sensitive; amber vials are recommended .

Advanced Research Questions

Q. How does the bicyclo[2.1.1]hexane scaffold influence conformational rigidity in drug design applications?

The bicyclic system enforces a rigid geometry, reducing entropy penalties during target binding. For example:

  • GPCR Targeting : Analogous bicyclo[3.1.0]hexane derivatives show enhanced selectivity for adenosine receptors due to restricted rotation at the bridgehead .
  • Bioavailability : The compact structure improves membrane permeability compared to linear analogs, as seen in methanoproline-containing peptides .

Q. How can diastereoselectivity be controlled during the synthesis of this compound derivatives?

  • Chiral Catalysts : Asymmetric hydrogenation or bromination using chiral ligands (e.g., BINOL-derived catalysts) can enforce stereochemistry at the bridgehead.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring specific diastereomers, as observed in azabicyclo systems .
  • Temperature Control : Lower temperatures reduce kinetic competition, favoring thermodynamically stable diastereomers .

Q. How should researchers address contradictions in reported spectroscopic data or synthetic yields for this compound?

  • Reproducibility Checks : Verify reaction conditions (e.g., catalyst loading, bromine equivalents) against literature protocols. For example, discrepancies in diastereomer ratios may stem from varying reaction times .
  • Advanced NMR Techniques : Use 1H-1H^1\text{H-}^1\text{H} COSY or NOESY to resolve overlapping signals and assign stereochemistry unambiguously .
  • Meta-Analysis : Compare datasets across multiple studies to identify systematic errors (e.g., incorrect integration of NMR peaks) .

Q. What role does the bromine substituent play in modifying the compound’s reactivity or biological activity?

  • Electrophilic Reactivity : Bromine enhances susceptibility to nucleophilic substitution (e.g., Suzuki coupling for biaryl synthesis), enabling diversification into libraries for SAR studies .
  • Hydrophobic Interactions : The bromine atom increases lipophilicity, improving binding to hydrophobic protein pockets, as seen in bromophenylacetic acid derivatives .
  • Steric Effects : Bulky bromine may restrict rotational freedom in target-binding sites, enhancing potency in enzyme inhibitors .

Methodological Notes

  • Safety Protocols : Follow hazard codes P201 (obtain specialized instructions) and P210 (avoid heat/sparks) during synthesis .
  • Data Validation : Cross-reference HRMS and NMR data with computational models (e.g., DFT-optimized structures) to resolve ambiguities .
  • Open Science Practices : Share crystallographic data in public repositories (e.g., CCDC) to facilitate reproducibility and collaborative analysis .

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